ethyl 2-benzyl-5-phenyl-2H-1,2,6-thiadiazine-4-carboxylate 1,1-dioxide
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Overview
Description
Ethyl 2-benzyl-5-phenyl-2H-1,2,6-thiadiazine-4-carboxylate 1,1-dioxide is a complex organic compound belonging to the thiadiazine class. This compound features a thiadiazine ring system substituted with benzyl and phenyl groups, along with an ethyl carboxylate moiety. The presence of the 1,1-dioxide group indicates the presence of two oxygen atoms double-bonded to the sulfur atom in the thiadiazine ring.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 2-benzyl-5-phenyl-2H-1,2,6-thiadiazine-4-carboxylate.
Oxidation Reaction: The compound undergoes oxidation using an oxidizing agent such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) to introduce the 1,1-dioxide group.
Reaction Conditions: The oxidation reaction is usually carried out in a solvent like dichloromethane (DCM) or acetonitrile (MeCN) at a temperature range of 0°C to room temperature.
Industrial Production Methods:
Batch Process: In an industrial setting, the compound is synthesized in batches to ensure quality control and consistency.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Types of Reactions:
Oxidation: The compound can undergo further oxidation reactions to introduce additional functional groups.
Reduction: Reduction reactions can be performed to remove the 1,1-dioxide group, yielding the corresponding thiadiazine.
Substitution: Substitution reactions can occur at various positions on the thiadiazine ring, introducing different substituents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H₂O₂), m-chloroperbenzoic acid (m-CPBA), dichloromethane (DCM), acetonitrile (MeCN).
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).
Substitution: Various alkyl halides, amines, and alcohols under different reaction conditions.
Major Products Formed:
Oxidation Products: Higher oxidation states of the thiadiazine ring.
Reduction Products: Thiadiazine without the 1,1-dioxide group.
Substitution Products: Thiadiazine derivatives with different substituents.
Mechanism of Action
Target of Action
The compound ethyl 2-benzyl-5-phenyl-2H-1,2,6-thiadiazine-4-carboxylate 1,1-dioxide, also known as ethyl 2-benzyl-1,1-dioxo-5-phenyl-2H-1lambda6,2,6-thiadiazine-4-carboxylate, is a derivative of the 1,2,4-benzothiadiazine-1,1-dioxide scaffold Similar compounds have been reported to have a wide range of biological activities, including antimicrobial, antiviral, antihypertensive, antidiabetic, anticancer, katp channel activators, and ampa receptor modulators .
Mode of Action
The functional groups attached to the 1,2,4-benzothiadiazine-1,1-dioxide ring, such as alkyl, aryl, alkylamino, benzyl, keto, etc, are responsible for its activity . These groups may interact with the target proteins, leading to changes in their function.
Biochemical Pathways
Similar compounds have been reported to modulate ampa receptors and activate katp channels , which are involved in various cellular processes, including neurotransmission and regulation of cellular metabolism.
Result of Action
Based on the reported activities of similar compounds , it can be inferred that this compound may have potential therapeutic effects in various conditions, including microbial infections, viral diseases, hypertension, diabetes, and cancer.
Scientific Research Applications
Chemistry: Ethyl 2-benzyl-5-phenyl-2H-1,2,6-thiadiazine-4-carboxylate 1,1-dioxide is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound has shown potential biological activities, including antimicrobial, antiviral, and anticancer properties. It is being studied for its ability to modulate various biological pathways.
Medicine: Research is ongoing to explore the therapeutic potential of this compound in treating various diseases. Its ability to interact with specific molecular targets makes it a candidate for drug development.
Industry: The compound is used in the chemical industry for the synthesis of more complex molecules. Its unique structure and reactivity make it valuable in the production of advanced materials.
Comparison with Similar Compounds
1,2,4-Benzothiadiazine-1,1-dioxide: This compound shares a similar thiadiazine ring structure but differs in the position and nature of substituents.
Indole Derivatives: While structurally different, indole derivatives also exhibit biological activities similar to those of ethyl 2-benzyl-5-phenyl-2H-1,2,6-thiadiazine-4-carboxylate 1,1-dioxide.
Uniqueness: this compound is unique due to its specific combination of substituents and the presence of the 1,1-dioxide group, which imparts distinct chemical and biological properties.
This comprehensive overview highlights the significance of this compound in scientific research and its potential applications in various fields
Properties
IUPAC Name |
ethyl 2-benzyl-1,1-dioxo-5-phenyl-1,2,6-thiadiazine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O4S/c1-2-25-19(22)17-14-21(13-15-9-5-3-6-10-15)26(23,24)20-18(17)16-11-7-4-8-12-16/h3-12,14H,2,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOJUMNVBCFFKPG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN(S(=O)(=O)N=C1C2=CC=CC=C2)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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